Enterostatin (pig, rat)
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[[1-[2-[[1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42N8O8/c1-13(2)19(26)23(39)33-11-5-8-17(33)21(37)31-15(12-18(34)35)22(38)32-10-4-7-16(32)20(36)30-14(24(40)41)6-3-9-29-25(27)28/h13-17,19H,3-12,26H2,1-2H3,(H,30,36)(H,31,37)(H,34,35)(H,40,41)(H4,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONFXBWESLMOCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42N8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433319 | |
| Record name | Enterostatin (pig, rat) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117137-85-6 | |
| Record name | Enterostatin (pig, rat) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Physiological Functions and Mechanisms of Action of Enterostatin Pig, Rat
Regulation of Macronutrient Intake
Enterostatin is recognized for its ability to modulate food consumption, with a particular and selective action on dietary fat. qyaobio.comcambridge.orgoup.com
Influence on Food Reward and Palatability
Enterostatin appears to influence the rewarding aspects of high-fat food consumption. lu.se The central mechanism of enterostatin is thought to involve the inhibition of a mu-opioid-mediated pathway, which is associated with the rewarding and palatable properties of food. lu.senih.gov By counteracting this opioidergic pathway, enterostatin may reduce the motivation to consume fat-rich foods.
Differential Effects on Protein and Carbohydrate Consumption
A key characteristic of enterostatin's action is its specificity for fat intake. oup.com Studies have shown that while it significantly reduces the consumption of high-fat diets, it does not decrease the intake of carbohydrate or protein. oup.comphysiology.org This differential effect highlights a specialized role for enterostatin in the regulation of fat appetite, distinguishing it from other satiety signals that may have a more general effect on food intake. cambridge.org
Metabolic Homeostasis and Energy Expenditure
Beyond its direct effects on food intake, enterostatin also plays a role in metabolic homeostasis and energy expenditure. nih.govphysiology.org Chronic administration of enterostatin has been shown to decrease body weight and body fat in rats, an effect that is greater than what can be accounted for by the reduction in food intake alone. nih.govphysiology.org This suggests that enterostatin also influences energy expenditure.
Peripheral administration of enterostatin in rats has been found to increase energy expenditure and reduce the respiratory quotient (RQ), indicating a shift towards increased fat oxidation. nih.govphysiology.org Specifically, intraperitoneal injection of enterostatin increased energy expenditure by as much as 44% in one study. physiology.org Central administration of enterostatin, particularly into the paraventricular nucleus, also increases metabolic rate. physiology.org Furthermore, enterostatin has been shown to increase sympathetic nerve activity to brown adipose tissue (BAT), a key site for thermogenesis. wikipedia.orgplos.org At a cellular level, enterostatin can activate AMP-activated protein kinase (AMPK) in muscle cells, which in turn increases the rate of fatty acid β-oxidation. nih.govphysiology.org
Table 1: Effects of Enterostatin on Macronutrient Intake in Rats
| Parameter | Effect of Enterostatin | References |
|---|---|---|
| Dietary Fat Intake | Selectively suppresses | physiology.org, nih.gov, lu.se, cambridge.org, wikipedia.org, qyaobio.com, oup.com, nih.gov |
| Protein Intake | No significant effect | oup.com, physiology.org |
| Carbohydrate Intake | No significant effect | oup.com, physiology.org |
Table 2: Effects of Enterostatin on Metabolic Parameters in Rats
| Parameter | Effect of Enterostatin | References |
|---|---|---|
| Energy Expenditure | Increases | physiology.org, nih.gov |
| Respiratory Quotient (RQ) | Decreases (peripheral administration) | physiology.org, nih.gov |
| Body Weight | Decreases (chronic administration) | physiology.org, nih.gov |
| Body Fat | Decreases (chronic administration) | physiology.org, nih.gov |
| Sympathetic Activity to BAT | Increases | wikipedia.org, plos.org |
| Fatty Acid Oxidation | Increases | physiology.org, nih.gov |
Enhancement of Energy Expenditure and Thermogenesis
Enterostatin has been shown to influence energy balance by increasing energy expenditure and promoting thermogenesis. physiology.orgnih.gov Chronic administration of enterostatin, either intraperitoneally or into the brain, has resulted in weight and body fat loss that appears to be greater than what can be attributed to reduced food intake alone. physiology.org This suggests a direct role for enterostatin in metabolic regulation.
Studies in rats have demonstrated that intraperitoneal injection of enterostatin leads to a significant increase in energy expenditure. physiology.orgnih.gov Furthermore, enterostatin treatment has been associated with an increased sympathetic nervous system outflow to brown adipose tissue (BAT), a key site for thermogenesis. physiology.orgwikipedia.org
Activation of Uncoupling Proteins (UCP1)
A key mechanism underlying enterostatin-induced thermogenesis is the activation of uncoupling protein 1 (UCP1) in brown adipose tissue. karger.comphysiology.org UCP1 disrupts the mitochondrial proton gradient, uncoupling respiration from ATP synthesis and leading to the dissipation of energy as heat. physiology.orgnih.gov
Research has shown that enterostatin administration enhances UCP1 mRNA levels in brown adipose tissue, indicating an upregulation of this thermogenic protein. physiology.org This effect is at least partially mediated by the central nervous system, as intracerebroventricular injections of enterostatin in rats have been found to increase sympathetic signals to BAT. karger.com The activation of UCP1 by enterostatin provides a molecular basis for its ability to increase heat production and energy expenditure. physiology.org
Modulation of Glucose and Insulin (B600854) Secretion
Enterostatin plays a significant role in glucose homeostasis through its modulation of insulin secretion. nih.govnih.gov It generally exerts an inhibitory effect on insulin release, which has been demonstrated in various experimental models. nih.govnih.govdiabetesjournals.org
Direct Effects on Pancreatic Beta-Cells
Enterostatin directly impacts pancreatic beta-cells to inhibit insulin secretion. nih.govdiabetesjournals.org Studies using perfused rat pancreas and isolated pancreatic islets have shown that enterostatin can suppress insulin release stimulated by various secretagogues, including glucose, tolbutamide, and arginine. nih.govdiabetesjournals.org This inhibitory action is not mediated by paracrine effects from other islet cells, such as alpha-cells (producing glucagon) or delta-cells (producing somatostatin), as enterostatin did not affect the secretion of these hormones. nih.govdiabetesjournals.org
The molecular mechanism behind this inhibition involves the regulation of protein trafficking within the beta-cells. nih.gov Enterostatin has been found to down-regulate Dynamin2, a protein crucial for glucose-stimulated insulin release. nih.gov This suggests that enterostatin's inhibitory effect on insulin secretion is, at least in part, due to its influence on the cellular machinery responsible for insulin vesicle transport and exocytosis. nih.gov Furthermore, enterostatin has been shown to target the F1-ATPase beta subunit on the plasma membrane of beta-cells, which may be a key component of its signaling pathway. nih.govtandfonline.com
Table 1: Effect of Enterostatin on Insulin Secretion in Response to Various Stimuli in Perfused Rat Pancreas
| Stimulus | Concentration | Enterostatin Concentration | Inhibition of Insulin Response |
| Glucose | 9 mmol/l | 100 nmol/l | 70% |
| Tolbutamide | 0.1 mmol/l | 100 nmol/l | 40% |
| Arginine | 5 mmol/l | 100 nmol/l | 70% |
| Data sourced from studies on the isolated perfused rat pancreas. nih.govdiabetesjournals.org |
Proposed Role as an Anti-Incretin Agent
Given that enterostatin is produced in the intestine following a meal and inhibits insulin secretion, it has been proposed to function as an "anti-incretin" agent. nih.govdiabetesjournals.orgresearchgate.net Incretins are gut hormones, such as glucagon-like peptide-1 (GLP-1) and gastric inhibitory polypeptide (GIP), that are released after food intake and enhance glucose-stimulated insulin secretion. nih.gov
Enterostatin has been shown to block the insulinotropic effects of both GLP-1 and GIP. nih.gov This suggests that enterostatin may act as a physiological counter-regulator to the incretin (B1656795) system, helping to fine-tune postprandial insulin levels and prevent excessive insulin release. researchgate.netnih.govresearchgate.net This anti-incretin effect is specific, as enterostatin does not appear to interfere with signaling pathways activated by other secretagogues like cholecystokinin (B1591339) (CCK). nih.gov
Regulation of Fatty Acid Oxidation and Substrate Partitioning
Enterostatin influences energy metabolism by regulating the oxidation of fatty acids and partitioning of substrates for energy use. physiology.orgnih.gov This is evident from studies showing that peripheral administration of enterostatin in rats leads to a decrease in the respiratory quotient (RQ), indicating a shift towards increased fat utilization for energy. physiology.orgnih.gov
Activation of AMP-Activated Protein Kinase (AMPK)
Enterostatin has been shown to directly influence cellular energy homeostasis through the activation of AMP-activated protein kinase (AMPK). nih.gov In primary cultures of human myocytes, enterostatin treatment resulted in a dose- and time-dependent activation of AMPK. nih.gov This activation is significant as AMPK is a key regulator of cellular metabolism, balancing anabolic and catabolic pathways. nih.gov Specifically, the activation of AMPK is associated with an increase in fatty acid oxidation and glucose transport in muscle tissue. nih.govresearchgate.net Studies have demonstrated that enterostatin's activation of AMPK in myocytes also leads to an increased rate of fatty acid β-oxidation. nih.govphysiology.org This suggests a direct peripheral effect of enterostatin on muscle tissue to enhance fat utilization for energy. nih.gov
Interactions with Endocrine Systems
Influence on Adrenal Corticosteroid Secretion
Enterostatin has been identified as a factor that can stimulate the secretion of adrenal corticosteroids. nih.govmedchemexpress.com This chronic effect is considered part of the multifaceted metabolic response to the peptide, which also includes reductions in fat intake, body weight, and body fat. nih.gov The stimulation of the adrenal cortex suggests an interaction between enterostatin and the hypothalamic-pituitary-adrenal (HPA) axis, a critical regulator of stress and metabolism. helsinki.fi In rats, stress induced by blood loss has been shown to significantly increase plasma corticosterone (B1669441) levels, indicating the responsiveness of the adrenal glands to physiological challenges. physiology.org
Effects on Glucagon (B607659) and Somatostatin (B550006) Release
Studies using the isolated perfused rat pancreas have investigated the direct effects of enterostatin on the secretion of pancreatic hormones. nih.gov In this model, enterostatin was found to have no effect on the release of glucagon or somatostatin. nih.gov This was observed both at a constant glucose level and in response to stimulation by arginine. nih.gov The lack of effect on glucagon and somatostatin secretion, while insulin secretion was inhibited, suggests that enterostatin's action on the pancreas is specific to the beta-cells and not mediated through paracrine effects from alpha- or delta-cells. nih.gov
Cross-Talk with Cholecystokinin (CCK) Pathways
A significant body of evidence points to a crucial interaction between enterostatin and cholecystokinin (CCK) signaling pathways. The inhibitory effect of enterostatin on fat intake is dependent on the presence and activity of CCK-A receptors. wikipedia.orgnih.govnih.gov Studies on Otsuka Long Evans Tokushima Fatty (OLETF) rats, which lack CCK-A receptors, have shown them to be unresponsive to the appetite-suppressing effects of peripheral enterostatin. nih.gov Furthermore, the administration of a CCK-A receptor antagonist, lorglumide, blocks the feeding inhibition induced by both peripheral and central enterostatin. nih.govphysiology.org This suggests that while enterostatin does not bind directly to CCK-A receptors, its signaling pathway converges with or is dependent upon CCK-A receptor activation. nih.govphysiology.org Both enterostatin and CCK are known to activate afferent vagal neurons that project to the nucleus of the solitary tract in the brainstem, suggesting a common peripheral signaling mechanism. physiology.orgcambridge.org
Role in Pancreatic Enzyme Secretion (Pig Model)
In pigs, enterostatin has been demonstrated to play an inhibitory role in the secretion of pancreatic enzymes. svineproduktion.dknih.gov Intraduodenal infusion of the enterostatin peptide, VPDPR, significantly inhibited pancreatic protein secretion by approximately 60%. nih.gov This inhibition was observed under both basal conditions and following stimulation with a combination of cholecystokinin (CCK) and secretin. nih.gov In contrast, intravenous infusion of enterostatin did not produce the same effect, indicating that its action is mediated indirectly through the gut. nih.gov This suggests that enterostatin, which is released from procolipase during fat digestion, acts as a feedback signal to regulate the secretion of pancreatic enzymes. svineproduktion.dknih.gov
Neural Circuits and Signaling Pathways of Enterostatin Pig, Rat
Central Nervous System (CNS) Actions
Enterostatin, a pentapeptide derived from the pancreatic proenzyme procolipase, exerts significant influence over dietary fat intake through its actions within the central nervous system. wikipedia.org Research in rat models has demonstrated that both peripheral and central administration of enterostatin can selectively suppress the consumption of high-fat foods. psu.eduphysiology.org The central mechanisms are mediated through a complex network of brain regions and signaling pathways, including serotonergic and opioidergic systems. psu.eduphysiology.org
Studies involving direct microinjections and the tracking of neuronal activation have identified several key brain nuclei as primary targets for enterostatin's central effects. These regions are integral to the regulation of feeding behavior, energy balance, and reward processing.
The amygdala, particularly its central nucleus (CeA), has been identified as a highly sensitive and critical site for enterostatin's action on food intake. psu.eduphysiology.orglu.se Injections of enterostatin directly into the amygdala effectively reduce fat intake. lu.secambridge.org This effect is believed to be part of a larger circuit modulating food preferences and reward. physiology.org The response to enterostatin in the amygdala appears to primarily affect satiation mechanisms, reducing the size and duration of the first meal following administration and decreasing the rate of eating. nih.gov
Further research has shown that the fat-intake-reducing effect of enterostatin in the CeA is linked to the melanocortin system. physiology.org This connection suggests that enterostatin's anorexic signals are integrated with other major neuropeptide systems that control appetite. physiology.org Moreover, there is anatomical and functional evidence that enterostatin activates neurons within the amygdala that project directly to other key hypothalamic regions, thereby coordinating a broader neural response. nih.gov
The paraventricular nucleus (PVN) of the hypothalamus is another crucial site for enterostatin's central activity. psu.eduphysiology.orglu.se Similar to the amygdala, direct injection of enterostatin into the PVN suppresses food intake by reducing the size and duration of meals. nih.gov However, the PVN's role appears to extend beyond simple food intake modulation to include the regulation of energy metabolism. psu.eduphysiology.org
Studies have shown that while enterostatin in the amygdala primarily affects feeding behavior, its application in the PVN also influences the respiratory quotient and increases energy expenditure. psu.eduphysiology.org This suggests a divergence in the functional outcomes of enterostatin signaling between these two brain regions. The PVN is part of a pathway that involves serotonergic activity, which is crucial for inhibiting fat intake. nih.govphysiology.org Functional connections between the amygdala and the PVN are essential for the full expression of enterostatin's feeding suppression effects, indicating a coordinated network. nih.gov
Table 1: Comparative Effects of Enterostatin in Key Brain Regions of the Rat
| Brain Region | Primary Effect on Feeding | Effect on Energy Metabolism | Associated Signaling |
|---|---|---|---|
| Amygdala (Central Nucleus) | Reduces fat intake, meal size, and meal duration. psu.edunih.gov Delays initiation of feeding. nih.gov | No significant effect on energy expenditure or respiratory quotient. psu.eduphysiology.org | Melanocortin system, physiology.org Opioidergic pathways. psu.eduphysiology.org |
| Paraventricular Nucleus (PVN) | Reduces fat intake and meal size. nih.gov | Increases energy expenditure and modulates respiratory quotient. psu.eduphysiology.org | Serotonergic system. nih.govphysiology.org |
The nucleus tractus solitarius (NTS) and the lateral parabrachial nucleus (lPBN) are key brainstem centers that relay visceral information from the periphery to higher brain centers. cambridge.orgnih.govviamedica.pl Peripheral enterostatin signals are transmitted via the vagus nerve to the NTS. cambridge.orgphysiology.orgnih.gov This vagal afferent information leads to the activation of neurons in the NTS, as indicated by the expression of c-Fos, a marker of neuronal activity. cambridge.org
From the NTS, these signals are conveyed to other regions, including the lateral parabrachial nucleus, the amygdala, and the hypothalamus. cambridge.orgnih.govresearchgate.net This pathway is similar to that utilized by other satiety signals like cholecystokinin (B1591339) (CCK). cambridge.org The signaling within the NTS is complex, involving a κ-opioidergic system that appears to promote fat intake, which enterostatin may act to inhibit. physiology.org While the NTS is a critical relay station for peripheral signals, direct injection of enterostatin into the NTS has little effect on feeding, underscoring its role as a processing hub rather than a primary effector site for centrally-mediated responses. cambridge.org
The arcuate nucleus (ARC) and the ventromedial hypothalamus (VMH) are hypothalamic regions deeply involved in the long-term regulation of energy balance. wikipedia.orgphysiology.org Research using retrograde tracing combined with c-Fos immunohistochemistry has provided anatomical evidence that enterostatin action in the amygdala leads to the activation of neurons in the ARC and VMH. nih.gov Crucially, these activated neurons in the ARC, VMH, and lateral hypothalamus have been shown to project to and innervate the PVN. nih.gov
This demonstrates that enterostatin initiates a signaling cascade that extends from the amygdala to key hypothalamic nuclei responsible for integrating metabolic signals. wikipedia.orgnih.gov The VMH itself receives inputs from the ARC and the amygdala and projects to the PVN, forming part of a complex circuit that regulates both energy intake and expenditure. physiology.org The activation of these pathways by enterostatin highlights its role in modulating the central circuits that control body weight. wikipedia.org
For a peripherally produced peptide to have central actions, it must either cross the blood-brain barrier (BBB) or activate afferent neural pathways that transmit signals to the brain. nii.ac.jpoup.com In the case of enterostatin, evidence suggests that both mechanisms may be at play. The primary signaling from the gut is mediated by the vagus nerve. cambridge.orgphysiology.org
However, studies using intravenously administered radioactively-labeled enterostatin in rats have investigated its ability to permeate the BBB directly. nih.gov The results of these studies indicate that enterostatin does cross the BBB, although at low levels. nih.gov Following intravenous injection, radioactivity was detected in various brain regions, suggesting a capacity for direct central entry. nih.gov The limited permeability of the BBB to enterostatin may complement the more robust signaling that occurs via vagal afferent pathways. nii.ac.jp
Table 2: Distribution of 3H-labeled Enterostatin in Rat Tissues Following Intravenous Administration
| Tissue | Relative Radioactivity Level |
|---|---|
| Pancreas | Highest |
| Frontal Cortex | High (within brain) |
| Hippocampus | High (within brain) |
| Cerebellum | High (within brain) |
| Plasma | Present |
This table is a qualitative summary based on findings from a study investigating the tissue distribution of enterostatin, which found the highest levels in the pancreas and detectable levels in several brain areas. nih.gov
Nucleus Tractus Solitarius (NTS) and Lateral Parabrachial Nucleus
Neuronal Activation Patterns (c-fos expression)
The administration of enterostatin triggers distinct neuronal activation patterns in the brains of rats, as identified by the expression of c-Fos, an immediate-early gene product widely used as a marker for neuronal activity. Peripheral administration of enterostatin induces Fos-like immunoreactivity in several key brain nuclei. nih.gov These include the nucleus of the solitary tract (NTS), the lateral parabrachial nucleus, the central nucleus of the amygdala, and the supraoptic nucleus. nih.govcambridge.org This pattern of activation indicates that afferent signals initiated by peripheral enterostatin are relayed to these specific brain regions. cambridge.org
Central administration of enterostatin, particularly into the amygdala, also elicits a robust c-Fos response in interconnected hypothalamic areas. nih.gov Studies using retrograde tracers have provided anatomical evidence that enterostatin activates neurons within the amygdala that have direct functional and anatomical projections to the paraventricular nucleus (PVN) of the hypothalamus. nih.gov Furthermore, enterostatin injection into the amygdala activates neurons in the arcuate nucleus (ARC), lateral hypothalamus (LH), and ventral medial hypothalamus (VMH), all of which are known to innervate the PVN. nih.gov
Notably, enterostatin treatment specifically activates a significant population of α-melanocyte-stimulating hormone (α-MSH) neurons in the arcuate nucleus. nih.gov In rats treated with enterostatin injected into the amygdala, over 68% of α-MSH neurons showed c-fos activation, a substantial increase compared to the 12.7% observed in saline-injected control rats. nih.gov This suggests a strong functional link between enterostatin signaling and the melanocortin pathway. nih.gov
Table 1: c-Fos Expression in α-MSH Neurons of the Arcuate Nucleus Following Enterostatin Injection into the Amygdala
| Treatment Group | Total α-MSH Neurons Counted | c-Fos Activated α-MSH Neurons | Percentage of Activated α-MSH Neurons (%) | Total c-Fos Activated Neurons | Percentage of c-Fos Neurons that are α-MSH (%) |
|---|---|---|---|---|---|
| Saline (Control) | 23.5 | 3.0 | 12.7 | 7.1 | 42.2 |
| Enterostatin | 23.0 | 15.7 | 68.2 | 19.2 | 81.8 |
Peripheral Actions and Afferent Signaling
The primary peripheral site of action for enterostatin is the gastroduodenal region. physiology.orgresearchgate.net Enterostatin is naturally produced in the gastrointestinal tract, including the gastric mucosa and the mucosal epithelia of the small intestine, following the digestion of dietary fat. physiology.orgnih.gov Its release from procolipase in the intestine positions it to act locally on gut-related signaling pathways. physiology.org Studies have demonstrated that the peripheral effects of enterostatin originate in this area, initiating signals that regulate food intake. physiology.orgphysiology.org
The signals generated by enterostatin in the gastroduodenal region are transmitted to the central nervous system primarily through afferent fibers of the vagus nerve. physiology.orgnih.govnih.gov The importance of this pathway is underscored by findings that the effects of peripherally administered enterostatin are abolished by vagotomy (transection of the vagus nerve) or by treatment with capsaicin, which deactivates sensory afferent nerves. cambridge.org Specifically, selective transection of the hepatic branch of the vagus nerve has been shown to block both the feeding response and the central c-Fos activation induced by intraperitoneal enterostatin. nih.gov This demonstrates that intact afferent vagal nerve activity is a mandatory requirement for the peripheral action of enterostatin. nih.gov The vagal signals are relayed to hypothalamic centers, including the nucleus of the solitary tract, effectively integrating the peripheral gut signal with central appetite-regulating circuits. cambridge.orgnih.gov
Gastroduodenal Region as a Peripheral Site of Action
Molecular and Intracellular Signaling Mechanisms
The identification of enterostatin's receptor has been a key area of investigation. Binding studies using rat brain membranes have revealed a complex interaction, suggesting a two-site affinity model. lu.se These studies identified one high-affinity binding site with a dissociation constant (Kd) of approximately 0.5 nM and one low-affinity binding site with a Kd of 30 nM. lu.se This two-affinity model may explain the U-shaped dose-response curve observed in some studies of enterostatin's effects. lu.senih.gov
Further research has shown that opioid peptides, such as β-casomorphin, can competitively inhibit the binding of enterostatin to brain membranes, suggesting an interaction with opioidergic pathways. lu.se
Table 2: Enterostatin Binding Characteristics in Rat Brain Membranes
| Binding Site | Dissociation Constant (Kd) | Reference |
|---|---|---|
| High-Affinity Site | ~0.5 nM | lu.se |
| Low-Affinity Site | ~30 nM | lu.se |
A significant breakthrough in understanding enterostatin's mechanism of action was the identification of the beta-subunit of F1F0-ATP synthase (also known as F1-ATPase) as a putative receptor. researchgate.netlu.senih.gov This protein, traditionally known for its role in ATP synthesis within mitochondria, is also present on the plasma membranes of various cells, including those in the rat liver and amygdala. nih.gov
Surface plasmon resonance experiments have shown that the isolated beta-subunit of F1-ATPase directly binds to enterostatin with a dissociation constant of approximately 150 nM. nih.gov Interestingly, the fully assembled F1-ATPase complex does not appear to bind enterostatin, indicating that the binding site on the beta-subunit is only accessible when it is not part of the larger enzyme complex. nih.gov Another study, using an aqueous two-phase partition system, estimated a similar dissociation constant of 1.7 x 10⁻⁷ M (170 nM). lu.se The binding of enterostatin to the F1-ATPase beta-subunit is thought to perturb cellular ATP levels, which in turn activates downstream signaling cascades like the AMP-activated protein kinase (AMPK) pathway. researchgate.netnih.gov
Receptor Identification and Binding Characteristics
Opioid Receptor Hypothesis (Mu-opioid mediated pathway)
The interaction of enterostatin with the opioid system, particularly mu-opioid receptors, has been a subject of investigation to elucidate its mechanism of action. Evidence suggests that enterostatin's effects may be mediated through an inhibition of a mu-opioid pathway. lu.se This hypothesis is supported by binding studies conducted on human neuroepithelioma SK-N-MC cells and crude brain membranes. lu.se In these studies, opioid peptides with affinity for µ-opioid receptors, such as β-casomorphin(1-5) and Met-enkephalin, were able to displace the binding of enterostatin to SK-N-MC cells. lu.senih.gov
However, the role of mu-opioid receptors in the behavioral effects of enterostatin is complex and not fully resolved. While mu-opioids can displace enterostatin from its binding sites on brain membranes, a significant body of evidence using agonists and antagonists points towards the involvement of a κ-opioid system, rather than a μ-opioid system, in modulating fat intake as affected by enterostatin. physiology.org For instance, the μ-opioid agonist β-casomorphin-(1-4) did not increase high-fat diet intake or block the response to enterostatin, whereas β-casomorphin-(1-7) did. physiology.org Despite this behavioral data, all three forms of β-casomorphin (1-7, 1-5, and 1-4) were capable of displacing enterostatin from brain membrane binding sites. physiology.org This suggests a potential dissociation between binding activity and the ultimate physiological response, indicating that a simple mu-opioid mediated pathway may not fully account for enterostatin's effects on feeding behavior. physiology.org Further research has shown that enterostatin significantly inhibits the analgesia induced by the μ-opioid agonist morphine, but not analgesia induced by κ- or δ-opioid agonists, suggesting a specific anti-μ-opioid activity. tandfonline.com
Evidence for High and Low Affinity Binding Sites
Research has consistently demonstrated that enterostatin binds to its target tissues with at least two distinct affinity sites: one with high affinity and another with low affinity. lu.senih.govmedchemexpress.com This two-affinity binding model has been observed in both crude rat brain membranes and the human neuroepithelioma cell line SK-N-MC. lu.senih.gov
Scatchard analyses of enterostatin binding have provided specific dissociation constants (Kd) for these sites. In crude brain membranes, a high-affinity site with a Kd of approximately 0.5 nM and a low-affinity site with a Kd of 30 nM to 170 nM have been identified. lu.semedchemexpress.com Similarly, studies on SK-N-MC cells revealed a high-affinity binding site with a Kd in the range of 0.5-1.5 nM and a low-affinity site with a Kd of 15-30 nM. nih.gov
This two-site affinity model may explain the U-shaped dose-response curve often observed with enterostatin's biological effects, such as its impact on high-fat food intake. lu.senih.gov At low doses, enterostatin binds to the high-affinity receptor, leading to a decrease in food intake, while at higher doses, it may also bind to the low-affinity receptor, which can abolish or even reverse the inhibitory effect. lu.senih.gov It has been proposed that the high-affinity binding site may be a distinct enterostatin receptor, while the low-affinity site could potentially be the F1F0-ATP synthase or a µ-opioid receptor. lu.setandfonline.com
Table 1: Dissociation Constants (Kd) of Enterostatin Binding Sites
| Tissue/Cell Line | High-Affinity Kd | Low-Affinity Kd | Reference(s) |
| Crude Rat Brain Membranes | ~0.5 nM | 30 - 170 nM | lu.semedchemexpress.com |
| SK-N-MC Cells | 0.5 - 1.5 nM | 15 - 30 nM | nih.gov |
Neurotransmitter System Modulation
Enterostatin's regulation of fat intake involves complex interactions with various neurotransmitter systems in the brain. Its central mechanism of action includes the modulation of serotonergic, dopaminergic, and cholecystokinin pathways. researchgate.netwikipedia.orgphysiology.org
Serotonergic System (5-HT1B Receptors)
A significant body of evidence points to the involvement of the serotonergic system, specifically the 5-HT1B receptor subtype, in mediating the anorectic effects of enterostatin. nih.govjci.org Like enterostatin, serotonin (B10506) (5-HT) has been shown to preferentially suppress the intake of dietary fat. nih.gov The anorectic response to enterostatin appears to be dependent on the activity of 5-HT1B receptors. nih.gov
Studies have demonstrated that a 5-HT1B receptor antagonist can reverse the hypophagia (reduced food intake) induced by enterostatin administration, whereas a 5-HT2C receptor antagonist has no such effect. nih.gov This suggests a specific role for the 5-HT1B receptor in the enterostatin signaling pathway. nih.gov The amygdala and the paraventricular nucleus (PVN) of the hypothalamus are key brain regions where this interaction occurs. nih.gov It is proposed that enterostatin activates a neuronal pathway originating in the amygdala and projecting to the PVN, where it enhances serotonergic activity. nih.gov This enhanced activity, acting through 5-HT1B receptors in the PVN, ultimately modulates fat intake. nih.gov
Dopaminergic System (Dopamine Reuptake Transport)
Enterostatin also appears to influence the dopaminergic system, particularly in the context of prolonged high-fat diet consumption. nih.gov Chronic intake of a high-fat diet can lead to defects in dopamine (B1211576) (DA) neurotransmission. nih.gov Research using striatal slices from rats has shown that enterostatin can enhance the release of DA, but not 5-HT, in animals adapted to a high-fat diet for an extended period. nih.govresearchgate.net
The mechanism for this enhanced DA release appears to involve the dopamine reuptake transporter (DAT). nih.gov The enterostatin-induced increase in DA release was blocked by nomifensine, a dopamine reuptake inhibitor. nih.govresearchgate.net This finding suggests that enterostatin may inhibit dietary fat intake by blocking dopamine reuptake transport, thereby increasing the concentration of DA in the striatum. nih.govresearchgate.net This effect is particularly relevant in individuals who have developed a diminished dopamine signal as a result of adaptive changes to chronic fat consumption. nih.govresearchgate.net
Cholecystokinin (CCK) Receptor Involvement
The activity of cholecystokinin (CCK) receptors, specifically the CCK-A receptor subtype, is crucial for the biological response to enterostatin. physiology.orgwikipedia.org Evidence strongly indicates that both the peripheral and central effects of enterostatin are dependent on functional CCK-A receptors. physiology.org
Studies in OLETF rats, which are deficient in CCK-A receptors, have shown a lack of response to enterostatin, highlighting the essential role of these receptors. physiology.org Furthermore, the administration of a CCK-A receptor antagonist, lorglumide, can block the anorectic effects of both peripherally and centrally administered enterostatin. physiology.org This suggests that enterostatin's signaling pathway is either mediated through or dependent on CCK-A receptors. physiology.org It is important to note that enterostatin itself does not appear to bind directly to CCK-A receptors. physiology.org Instead, it is hypothesized that enterostatin modulates a subset of CCK-dependent vagal afferent neurons to exert its peripheral effects. physiology.org Centrally, CCK-A receptors located within the brain are necessary for the response to centrally administered enterostatin. physiology.org
Intracellular Signaling Pathways
Upon binding to its putative receptor, the β-subunit of F1-ATPase, enterostatin initiates a cascade of intracellular signaling events. nih.govresearchgate.net These pathways are critical for translating the external signal of enterostatin into a cellular response that ultimately affects processes like gene expression and metabolism. nih.govnih.gov
In neuronal cells, enterostatin has been shown to modulate both the cyclic AMP (cAMP) and the mitogen-activated protein kinase (MAPK) ERK pathways. nih.govnih.gov In the hypothalamic GT1-7 neuronal cell line, enterostatin enhances the levels of cAMP, protein kinase A (PKA), and phosphorylated CREB (pCREB). nih.gov Simultaneously, it increases the phosphorylation of ERK (pERK). nih.gov These signaling responses can be blocked by an antibody against the enterostatin receptor and by specific inhibitors of the pERK pathway. nih.gov
These pathways appear to have distinct and sometimes opposing effects on the expression of neuropeptides like Agouti-related protein (AgRP), a key regulator of food intake. nih.gov Activation of the pERK pathway by enterostatin leads to an inhibition of AgRP gene expression. nih.gov Conversely, the activation of the cAMP pathway may enhance AgRP expression. nih.gov This dual signaling mechanism allows for a complex and nuanced regulation of neuronal function by enterostatin. nih.gov The effects on these intracellular signaling pathways are believed to be fundamental to how enterostatin mediates its inhibition of dietary fat intake. nih.gov
Table 2: Summary of Enterostatin's Effects on Intracellular Signaling
| Signaling Pathway | Effect of Enterostatin | Downstream Target/Effect | Reference(s) |
| pERK (MAPK) Pathway | Activation/Increase | Inhibition of AgRP gene expression | nih.govresearchgate.netnih.gov |
| cAMP Pathway | Enhancement | Potential enhancement of AgRP gene expression | nih.govnih.gov |
Cyclic AMP and ERK Signaling Cascades
Research utilizing the hypothalamic GT1-7 neuronal cell line from rats has elucidated the dual signaling pathways that enterostatin activates to modulate the expression of neuropeptides involved in feeding behavior. nih.gov Upon binding to its receptor, which has been identified as the β-subunit of F1-ATPase, enterostatin initiates two distinct intracellular signaling cascades: the Cyclic AMP (cAMP) pathway and the Extracellular signal-regulated kinase (ERK) pathway. nih.gov
Enterostatin exposure leads to an enhancement in the levels of cAMP, protein kinase A (PKA), and the phosphorylated form of CREB (cAMP response element-binding protein). nih.gov This activation of the cAMP pathway appears to promote the expression of Agouti-related protein (AgRP). nih.gov Concurrently, enterostatin also increases the levels of phosphorylated ERK (pERK). nih.gov This effect on pERK is both rapid, observed within 7.5 minutes, and dose-dependent. The activation of the ERK pathway serves to inhibit the gene expression of AgRP. nih.gov These opposing actions suggest that enterostatin finely tunes AgRP levels through a balance of these two signaling pathways, ultimately contributing to its role in inhibiting dietary fat intake. nih.gov
| Pathway | Key Molecules Affected | Observed Effect in Rat Models | Reference |
|---|---|---|---|
| Cyclic AMP (cAMP) | cAMP, PKA(RIIβ), phospho-CREB | Enhanced levels; associated with increased AgRP mRNA expression. | nih.gov |
| ERK Signaling | pERK, KLF4 | Increased pERK levels; associated with decreased AgRP mRNA expression. | nih.gov |
AMP-Activated Protein Kinase (AMPK) Pathway
Enterostatin also interfaces with the AMP-activated protein kinase (AMPK) pathway, a crucial cellular energy sensor that regulates metabolic balance. physiology.orgnih.gov Activation of AMPK generally promotes catabolic processes that generate ATP, such as fatty acid oxidation, while inhibiting anabolic pathways that consume ATP, like lipogenesis. nih.govbrill.comphysiology.org
Studies have demonstrated that enterostatin can directly activate AMPK. physiology.orgnih.gov This activation has been observed in a dose- and time-dependent manner. physiology.orgnih.gov A primary consequence of enterostatin-mediated AMPK activation is an increased rate of fatty acid β-oxidation. physiology.orgnih.gov This suggests that beyond its central effects on appetite, enterostatin exerts peripheral effects on substrate partitioning and energy expenditure, contributing to a decrease in body fat that may be greater than what can be accounted for by reduced food intake alone. physiology.orgnih.gov
Gene Expression Regulation
The influence of enterostatin on energy homeostasis is reflected in its ability to regulate the expression of key genes involved in appetite and energy expenditure.
Agouti-related Protein (AgRP) Expression
Agouti-related protein (AgRP) is a potent orexigenic neuropeptide, meaning it stimulates food intake. nih.gov It is primarily expressed in the arcuate nucleus of the hypothalamus. jpccr.euicm.edu.pl Enterostatin modulates AgRP expression in a complex, biphasic manner. nih.gov
As mediated by the signaling pathways discussed previously, enterostatin's activation of the cAMP pathway tends to increase AgRP mRNA levels, while its activation of the ERK pathway works to decrease them. nih.gov This dual regulation allows for a sophisticated level of control over the expression of this critical feeding-related peptide. nih.gov The ultimate physiological outcome depends on the balance between these stimulatory and inhibitory signals integrated at the level of the AgRP neuron. nih.govnih.gov
Uncoupling Protein 1 (UCP1) mRNA Levels
Uncoupling Protein 1 (UCP1) is a key protein in nonshivering thermogenesis, the process of heat production. It is predominantly found in the mitochondria of brown adipose tissue (BAT). karger.com When active, UCP1 uncouples cellular respiration from ATP synthesis, causing the energy from substrate oxidation to be dissipated as heat. karger.com
In rodents, UCP1 expression is linked to metabolic rate. Studies in mice have shown that under certain conditions, such as being kept at 23°C on a high-fat diet, enterostatin treatment can lead to elevated UCP1 mRNA levels in BAT, which is associated with protection against diet-induced body weight gain. karger.com This suggests that in rats, enterostatin may also influence energy expenditure by modulating UCP1 expression. karger.comphysiology.orgphysiology.orgresearchgate.net
However, the situation in pigs is fundamentally different. The gene for UCP1 was disrupted approximately 20 million years ago in the pig lineage. nih.gov An alignment of the pig UCP1 gene with the human sequence revealed that a significant portion, including exons 3 to 5, has been deleted. nih.gov This genetic disruption means that pigs lack functional UCP1 and, consequently, the primary mechanism for nonshivering thermogenesis found in many other mammals. nih.gov Therefore, enterostatin cannot regulate UCP1 mRNA levels in pigs as the functional gene is absent.
| Gene | Species | Effect of Enterostatin | Reference |
|---|---|---|---|
| Agouti-related Protein (AgRP) | Rat | Biphasic regulation: increased via cAMP pathway, decreased via ERK pathway. | nih.gov |
| Uncoupling Protein 1 (UCP1) | Rat | May increase mRNA levels, promoting energy expenditure. | karger.com |
| Uncoupling Protein 1 (UCP1) | Pig | No effect, as the UCP1 gene is genetically disrupted and non-functional. | nih.gov |
Experimental Models and Methodologies in Enterostatin Pig, Rat Research
Animal Models Utilized
Diverse animal models, primarily rodents and pigs, have been instrumental in elucidating the multifaceted functions of enterostatin.
Pig Models for Secretion and Metabolic Studies
Pigs are a valuable model for gastrointestinal and metabolic research due to their physiological similarities to humans. brill.com In the context of enterostatin, pig models have been used to study the secretion of pancreatic enzymes and the metabolic effects of the peptide. physiology.org For instance, research in pigs has demonstrated that enterostatin can inhibit pancreatic enzyme secretion. physiology.org Piglets have also been used in studies investigating dietary preferences and the impact of different feed compositions, which can be relevant to understanding the factors influencing enterostatin production and action. animbiosci.org Furthermore, studies in pigs have explored the effects of dietary components on hormones involved in appetite regulation, providing a comparative model to rodent studies. researchgate.net
Mouse Models (e.g., Procolipase-deficient, 5-HT2C Receptor Knockout)
Genetically modified mouse models have provided powerful tools to investigate the specific roles of enterostatin and its interacting pathways.
Procolipase-deficient Mice: The creation of mice lacking the gene for procolipase, the precursor to both colipase and enterostatin, has allowed for the study of the consequences of a complete absence of endogenous enterostatin. nih.govnih.gov These mice exhibit reduced neonatal survival and fat malabsorption. nih.govnih.gov Interestingly, while initial predictions suggested that the absence of enterostatin would lead to increased fat intake and obesity, enterostatin-deficient mice (specifically engineered to lack only enterostatin while retaining colipase function) did not show significant alterations in food intake or body weight regulation. nih.govlu.se However, they did exhibit elevated serum cholesterol levels. nih.govlu.se
5-HT2C Receptor Knockout Mice: To investigate the role of the serotonin (B10506) system in mediating enterostatin's effects, researchers have utilized mice lacking the 5-HT2C receptor. nih.govneurotransmitter.net Studies have shown that the anorectic response to peripherally administered enterostatin is still present in these knockout mice, suggesting that the 5-HT2C receptor is not essential for this particular effect of enterostatin. nih.gov Further pharmacological studies in these mice have helped to implicate other serotonin receptor subtypes, such as the 5-HT1B receptor, in the enterostatin signaling pathway. nih.govdaneshyari.com
Administration Routes and Experimental Techniques
The method of enterostatin administration is a critical aspect of experimental design, allowing researchers to differentiate between its central and peripheral effects.
Peripheral Administration Methods (Intraperitoneal, Intraduodenal, Intragastric, Intravenous)
Peripheral administration mimics the natural release of enterostatin in the gastrointestinal tract and its entry into circulation.
Intraduodenal and Intragastric: Administering enterostatin directly into the duodenum or stomach allows for the investigation of its local effects in the upper gastrointestinal tract. lu.se These studies have helped to establish the gastrointestinal region as a primary site of action for peripherally released enterostatin. physiology.orglu.se
Intravenous (IV): IV administration introduces enterostatin directly into the bloodstream. nih.govlu.se Interestingly, the effect of IV-injected enterostatin on food intake appears to have a delayed onset compared to other routes, which may suggest a slow uptake into the brain from the circulation. nih.govlu.se
Central Administration Techniques (Intracerebroventricular, Stereotaxic Microinjections)
Central administration techniques are used to study the direct effects of enterostatin on the brain, bypassing the blood-brain barrier.
Intracerebroventricular (ICV): This technique involves injecting enterostatin into the cerebral ventricles, allowing it to diffuse throughout the brain. nih.govnih.govlu.se ICV administration of enterostatin has been shown to effectively reduce fat intake, indicating a direct action on the central nervous system. nih.govphysiology.orgnih.govwikipedia.org This method is crucial for understanding the central mechanisms of enterostatin's action on appetite. physiology.org
Stereotaxic Microinjections: For more precise targeting of specific brain regions, stereotaxic surgery is employed. encapsula.com This technique allows for the microinjection of enterostatin into discrete brain nuclei, such as the amygdala and the paraventricular nucleus (PVN) of the hypothalamus. nih.govphysiology.orgnih.govlu.se Studies using this method have identified the amygdala as a particularly sensitive site for the food intake-reducing effects of enterostatin. nih.govlu.se This level of precision is essential for mapping the neural circuits involved in enterostatin's regulation of feeding behavior. nih.gov
Assessment of Physiological and Behavioral Outcomes
Body Weight and Adipose Tissue Composition Measurement
Methodologies for assessing these changes typically involve long-term infusion of enterostatin via intraperitoneally implanted minipumps over several days. physiology.org During and after the treatment period, researchers meticulously measure changes in body weight. Following the experimental period, analyses of adipose tissue composition are conducted. This often involves dissecting and weighing specific fat pads, such as epididymal fat, to quantify changes in adiposity. nih.govphysiology.org
Studies have shown that chronic treatment with enterostatin leads to a reduction in fat pad weight. nih.gov This effect is linked to enterostatin's ability to increase sympathetic outflow to brown adipose tissue (BAT), a key site for thermogenesis. wikipedia.orgkarger.com The peptide has been found to increase the expression of uncoupling protein 1 (UCP1) in BAT, which is indicative of increased heat production. researchgate.net Furthermore, enterostatin has been shown to modify the expression of peroxisome proliferator-activated receptors (PPARs) in epididymal fat, which points to its role in altering lipid metabolism and contributing to body weight loss. physiology.org
Table 2: Impact of Chronic Enterostatin Administration on Body Composition in Rats
| Experimental Model | Administration Method | Duration | Observed Effects on Body Weight | Observed Effects on Adipose Tissue | Citation |
|---|---|---|---|---|---|
| Rats | Chronic Intraperitoneal/Intracerebroventricular Infusion | Not Specified | Decreased body weight. | Decreased body fat and fat pad weight. | physiology.orgnih.gov |
| Rats | Continuous Intraperitoneal Minipump Infusion | 5 days | Significant reduction in body weight. | Increased UCP2 expression in epididymal fat; altered PPAR expression. | physiology.org |
| Mice on High-Fat Diet | Not Specified | Not Specified | Protected against HFD-induced body weight gain. | Elevated Brown Adipose Tissue (BAT) Ucp1 mRNA. | karger.com |
Indirect Calorimetry and Energy Expenditure Quantification
To understand the mechanisms behind enterostatin-induced weight loss that extend beyond reduced food intake, researchers utilize indirect calorimetry. physiology.orgnih.gov This technique measures energy expenditure by quantifying oxygen (O₂) consumption and carbon dioxide (CO₂) production. physiology.org The ratio of CO₂ produced to O₂ consumed provides the respiratory quotient (RQ), which indicates the type of fuel substrate being metabolized (carbohydrates, fats, or proteins). physiology.orgnih.gov
In studies involving male Sprague-Dawley rats adapted to a high-fat diet, indirect calorimetry has been employed to monitor metabolic effects following enterostatin administration. physiology.orgnih.gov These experiments have revealed that enterostatin can increase energy expenditure and alter substrate utilization. physiology.orgnih.gov For example, intraperitoneal injection of enterostatin was found to increase energy expenditure by as much as 44% and reduce the RQ, signifying a shift towards increased fat utilization. physiology.orgnih.gov
The effects on energy expenditure are dependent on the site of administration. While intraperitoneal and intracerebroventricular injections both lead to an increase in energy expenditure, injections into specific brain regions yield different results. physiology.orgnih.gov For instance, enterostatin injected into the paraventricular nucleus (PVN) of the hypothalamus increases metabolic rate and prevents the rise in RQ seen in control animals. physiology.orgnih.gov In contrast, when injected into the amygdala, a region where it is known to suppress feeding, enterostatin does not alter energy expenditure or RQ. physiology.orgnih.gov This suggests that the neural circuits through which enterostatin regulates food intake are distinct from those that control energy expenditure. physiology.org
Table 3: Effects of Enterostatin on Energy Metabolism in Rats Measured by Indirect Calorimetry
| Administration Site | Effect on Energy Expenditure (EE) | Effect on Respiratory Quotient (RQ) | Interpretation | Citation |
|---|---|---|---|---|
| Intraperitoneal | Increased by up to 44% | Reduced (from ~0.81 to ~0.76) | Increased fat utilization and overall metabolic rate. | physiology.orgnih.gov |
| Intracerebroventricular | Increased | No effect | Central stimulation of energy expenditure. | physiology.orgnih.gov |
| Paraventricular Nucleus (PVN) | Increased by ~25% | Prevented the increase seen in controls | PVN-mediated increase in metabolic rate and fat oxidation. | physiology.orgnih.gov |
| Amygdala | No effect | No effect | Dissociation of feeding inhibition and energy expenditure regulation. | physiology.orgnih.gov |
Biochemical and Molecular Assays
Biochemical assays are frequently used to quantify changes in key metabolic hormones following enterostatin administration. Long-term treatment with enterostatin in rats has been associated with a significant increase in corticosterone (B1669441) secretion and a reduction in insulin (B600854) secretion. tandfonline.com These hormonal changes are believed to contribute to enterostatin's effects on body weight and fat. tandfonline.comcambridge.org
Studies using the isolated perfused rat pancreas have provided direct evidence of enterostatin's effect on pancreatic hormone secretion. nih.gov In this ex vivo model, enterostatin was shown to inhibit the insulin response to various secretagogues, including glucose and arginine, by up to 70%. nih.gov Interestingly, enterostatin had no effect on the secretion of glucagon (B607659) or somatostatin (B550006) in this model, suggesting a direct and specific effect on the pancreatic beta-cells. nih.gov This inhibitory action on insulin secretion is consistent with findings from in vivo chronic infusion studies where enterostatin-treated rats showed reduced plasma insulin levels. physiology.org The reduction in insulin, a key anabolic hormone, likely contributes to the observed decrease in fat storage and body weight. tandfonline.comwikipedia.org
Enterostatin is the activation peptide of procolipase, a cofactor essential for the function of pancreatic lipase (B570770) in fat digestion. physiology.orgnih.gov Therefore, measuring the activity of these enzymes is relevant to understanding the broader physiological context of enterostatin. Methodologies have been developed to purify pancreas from different species, including rats and pigs, to identify enterostatin sequences and measure the corresponding activities of lipase and colipase. nih.gov
In rats and mice, the colipase activity has been measured at approximately 188-189 U/mg of protein, with lipase activity around 292-354 U/mg, resulting in a colipase/lipase ratio close to 0.5. nih.gov In contrast, in pigs, the colipase activity is significantly higher relative to lipase activity, with a ratio of about 3. nih.gov This overproduction of colipase (and thus enterostatin) in some species is hypothesized to play a role beyond simply activating lipase, potentially being involved in the regulation of fat metabolism itself. nih.gov Studies have also investigated the relationship between pancreatic colipase activity and voluntary fat intake, finding a negative correlation in rats, which supports the hypothesis that enterostatin, derived from procolipase, helps control dietary fat intake. nih.gov
Gene and Protein Expression Analysis (e.g., Procolipase, UCP1, AgRP)
The investigation of enterostatin's effects at the molecular level frequently involves the analysis of gene and protein expression for key metabolic regulators. These studies provide insight into the mechanisms by which enterostatin influences energy balance and nutrient partitioning.
Procolipase: As enterostatin is the activation peptide of procolipase, the expression of the procolipase gene is a key area of study. Research has demonstrated that a high-fat diet stimulates the transcription of the procolipase gene. wikipedia.orgqyaobio.com This upregulation leads to an increased release of enterostatin into the gastrointestinal lumen, suggesting a direct feedback mechanism where the presence of dietary fat initiates the production of a signal to regulate its own intake. wikipedia.org Procolipase expression is not limited to the pancreas; it has also been identified in the gastric mucosa and specific regions of the rat brain, including the amygdala and hypothalamus, indicating that enterostatin can be produced centrally. researchgate.netphysiology.orgnih.govdigibib.net
Uncoupling Protein 1 (UCP1): Enterostatin has been shown to modulate the expression of UCP1, a key protein in non-shivering thermogenesis primarily found in brown adipose tissue (BAT). The administration of enterostatin to mice leads to an increase in UCP1 mRNA in BAT, which is associated with an increase in energy expenditure through the activation of the sympathetic nervous system. researchgate.netnih.gov However, the regulation of UCP expression by high-fat diets is complex and appears to be dependent on the ambient temperature. For instance, in mice housed at 23°C, a high-fat diet increased UCP1 levels in BAT, but at a thermoneutral temperature of 29°C, UCP1 levels decreased. nih.gov Enterostatin itself can modulate these effects, further highlighting its role in energy homeostasis. nih.govnih.gov
Table 1: Effect of Enterostatin and High-Fat Diet on UCP Gene Expression in Mice
| Condition | Tissue | Gene | Observed Effect on mRNA Levels | Source |
|---|---|---|---|---|
| High-Fat Diet (at 23°C) | Brown Adipose Tissue (BAT) | UCP1 | Four-fold increase | nih.gov |
| High-Fat Diet (at 23°C) | Brown Adipose Tissue (BAT) | UCP2 | Three-fold increase | nih.gov |
| High-Fat Diet (at 23°C) | White Adipose Tissue (WAT) | UCP2 | Four-fold increase | nih.gov |
| High-Fat Diet (at 29°C) | Brown Adipose Tissue (BAT) | UCP1 | Decrease | nih.gov |
| Enterostatin Treatment | Brown Adipose Tissue (BAT) | UCP1 | Increase | nih.gov |
| Enterostatin Treatment | Stomach & Duodenum | UCP2 | Increase | nih.gov |
Agouti-Related Peptide (AgRP): Enterostatin also regulates the expression of the orexigenic neuropeptide AgRP, an endogenous antagonist of melanocortin receptors. wikipedia.orgphysiology.org Studies using the hypothalamic GT1-7 neuronal cell line have shown that enterostatin has a complex, biphasic effect on AgRP mRNA. nih.gov The mechanism involves the activation of both cyclic AMP (cAMP) and extracellular signal-regulated kinase (ERK) signaling pathways. nih.gov Activation of the pERK pathway by enterostatin leads to an inhibition of AgRP gene expression, while the cAMP pathway may enhance it. nih.gov In vivo studies in rats have confirmed that enterostatin administration can reduce the expression of AgRP in both the hypothalamus and the amygdala, consistent with its role in reducing food intake. nih.gov
Neurotransmitter Turnover and Release Studies (Serotonin, Dopamine)
The central effects of enterostatin are mediated, in part, through its interaction with key neurotransmitter systems involved in appetite control.
Serotonin (5-HT): A significant body of evidence points to the involvement of the serotonergic system in enterostatin's mechanism of action. Peripheral administration of enterostatin has been shown to increase serotonin release and turnover in several brain regions, including the paraventricular nucleus (PVN) of the hypothalamus. cambridge.orgnih.gov The anorectic effect of centrally administered enterostatin can be blocked by metergoline, a non-specific 5-HT1/2 receptor antagonist. nih.gov More specific research has identified the 5-HT1B receptor subtype as being crucial for modulating the feeding inhibition caused by enterostatin. nih.gov Studies in rats have demonstrated that injecting a 5-HT1B antagonist into the PVN can block the reduction in food intake induced by enterostatin administered into the amygdala, suggesting a neuronal pathway from the amygdala to the PVN that utilizes 5-HT1B receptors. nih.gov
Dopamine (B1211576): The role of dopamine in the response to enterostatin is also an area of investigation. Research using in vivo microdialysis in rats has demonstrated that enterostatin can increase the extracellular levels of both serotonin and dopamine in the lateral hypothalamic area. lu.sejst.go.jp This suggests that enterostatin's influence on feeding behavior may involve the modulation of dopaminergic pathways, which are known to be involved in the reward and motivational aspects of food consumption.
Table 2: Summary of Enterostatin's Effects on Neurotransmitter Systems in Rats
| Neurotransmitter | Brain Region | Observed Effect | Methodology/Key Finding | Source |
|---|---|---|---|---|
| Serotonin (5-HT) | Central Nervous System (general), PVN | Enhanced turnover and release | Blocked by 5-HT antagonists | cambridge.orgnih.gov |
| Serotonin (5-HT) | Lateral Hypothalamic Area | Increased extracellular levels | In vivo microdialysis | lu.sejst.go.jp |
| Dopamine | Lateral Hypothalamic Area | Increased extracellular levels | In vivo microdialysis | lu.sejst.go.jp |
Receptor Binding and Competition Studies (e.g., Brain Membranes, Cell Lines)
Identifying the specific receptors and binding sites for enterostatin is fundamental to understanding its physiological functions. Research has employed binding assays with crude brain membranes and various cell lines.
Brain Membranes: Initial binding studies using crude rat brain membranes revealed a complex interaction. lu.selu.se These experiments suggested a two-site binding model, with both high-affinity and low-affinity binding sites for enterostatin. lu.selu.se Competition studies have been particularly informative. It was demonstrated that β-casomorphin, an opioid peptide that stimulates fat intake, can competitively inhibit the binding of radiolabeled enterostatin to rat brain membranes, with a calculated IC50 value of 10 µM. lu.se This finding supports the hypothesis that enterostatin and β-casomorphin may act antagonistically at a common or related receptor site. lu.se While μ-opioids can displace enterostatin from these binding sites, functional data more strongly implicate a κ-opioid system in modulating the peptide's effect on fat intake. physiology.orgtandfonline.com
Cell Lines: Specific cell lines have been used to characterize enterostatin's binding partners. The human neuroepithelioma cell line SK-N-MC was used in studies that supported a two-site affinity model for enterostatin binding. lu.senih.gov Further research identified the β-subunit of F1F0-ATPase as a key target protein and receptor for enterostatin. researchgate.netlu.senih.gov This was established using techniques like aqueous two-phase partitioning and cross-linking experiments with purified bovine heart F1-ATPase. lu.se The binding of enterostatin to the F1-ATPase β-subunit was shown to be displaced by β-casomorphin, but not by the κ-opioid agonist U50,488. lu.se To investigate interactions with other receptor systems, studies have used cell lines like 3T3 cells expressing the cholecystokinin (B1591339) A (CCK-A) receptor. These experiments showed that enterostatin does not displace ligands from CCK-A receptors, indicating that while the CCK-A receptor is necessary for enterostatin's action, enterostatin does not bind directly to it. physiology.org
Electrophysiological and Autonomic Nerve Activity Measurements (Sympathetic Drive, Vagal Activity)
The physiological effects of enterostatin, particularly on energy expenditure and food intake, are mediated through the autonomic nervous system.
Vagal Activity: The peripheral signaling of enterostatin is critically dependent on the vagus nerve. The inhibitory effect of peripherally administered enterostatin on fat intake is completely abolished by truncal vagotomy or by transection of the hepatic vagal branch, indicating that afferent vagal pathways are essential for relaying the signal from the gut to the brain. cambridge.orgpsu.edunih.gov This has been corroborated by studies measuring the expression of Fos protein, a marker of neuronal activation. Following intraperitoneal injection of enterostatin, Fos-like immunoreactivity is induced in key brainstem and hypothalamic nuclei, including the nucleus of the solitary tract (NTS), parabrachial nucleus, and paraventricular nucleus. nih.gov This central activation pattern is blocked by hepatic vagotomy, confirming that the peripheral enterostatin signal is transmitted to the central nervous system via afferent vagal fibers. nih.gov
Clinical and Translational Research Perspectives
Enterostatin (pig, rat) in Obesity and Metabolic Disorder Models
Research in animal models has been instrumental in elucidating the physiological functions of enterostatin, particularly in the context of diet-induced obesity.
Role in High-Fat Diet Induced Obesity Development
The mechanism behind this effect is multifaceted. Enterostatin appears to influence both food intake and energy expenditure. nih.govphysiology.org It has been shown to increase sympathetic activation of brown adipose tissue (BAT), a key site for thermogenesis. physiology.org Furthermore, orally administered enterostatin has resulted in a significant, albeit minor, reduction in food intake and body weight gain in mice on a high-fat diet. physiology.org
Table 1: Effect of Enterostatin on High-Fat Diet Induced Changes in Rats
| Parameter | Effect of Enterostatin | Reference |
|---|---|---|
| Fat Intake | Decreased | nih.govmedchemexpress.com |
| Body Weight | Decreased | nih.govmedchemexpress.com |
| Body Fat | Decreased | nih.govmedchemexpress.com |
| Food Intake (overall) | Minor Decrease | physiology.org |
| Sympathetic Activation of BAT | Increased | physiology.org |
Enterostatin Resistance or Altered Responsiveness in Obesity-Prone Models
Interestingly, the effectiveness of enterostatin appears to be dependent on the individual's predisposition to obesity. Animal models that are prone to developing obesity on a high-fat diet exhibit a different response to enterostatin compared to obesity-resistant models. physiology.orgnih.gov Strains of rats that are susceptible to obesity and have a preference for dietary fat have been linked to low enterostatin production or a diminished responsiveness to the peptide. nih.gov
For instance, obesity-prone Osborne-Mendel (OP) rats, which readily gain weight on a high-fat diet, show different physiological and neurochemical responses compared to obesity-resistant S5B/Pl (OR) rats. nsf.govresearchgate.netnih.gov This suggests that a defect in the enterostatin signaling pathway could be a contributing factor to the development of diet-induced obesity. nih.gov The reduced sensitivity to enterostatin in these models may lead to an inability to properly regulate fat intake, contributing to weight gain and the associated metabolic complications. physiology.orgnih.gov
Potential Therapeutic Applications of Enterostatin (pig, rat) Analogues
The selective fat-regulating properties of enterostatin have made it and its synthetic analogues attractive candidates for the development of anti-obesity therapies.
Modulation of Appetite and Satiety for Weight Management
Enterostatin's primary mechanism of action in weight management is its ability to selectively inhibit the intake of dietary fat. lu.senih.govcambridge.orgresearchgate.net This effect is thought to be mediated through both peripheral and central pathways. Peripherally, it involves an afferent vagal signaling pathway to the hypothalamus. nih.gov Centrally, its actions are mediated through pathways involving serotonergic and opioidergic systems. nih.gov
The anorectic effect of enterostatin has been demonstrated in various species. nih.gov Chronic administration has been shown to lead to a sustained reduction in fat intake, body weight, and body fat. nih.govmedchemexpress.com This suggests that enterostatin analogues could be developed as appetite suppressants specifically targeting the overconsumption of high-fat foods, a major contributor to the obesity epidemic. researchgate.netcambridge.org
Impact on Insulin (B600854) Resistance and Glucose Homeostasis
Beyond its effects on appetite, enterostatin also appears to influence glucose metabolism. Studies have shown that enterostatin can inhibit insulin secretion. nih.govnih.govmedchemexpress.com In the perfused rat pancreas, enterostatin was found to inhibit the insulin response to glucose, tolbutamide, and arginine. nih.gov This suggests a direct effect on the pancreatic beta-cells. nih.gov
This inhibitory effect on insulin secretion, coupled with its ability to reduce fat intake, could have significant implications for managing insulin resistance, a hallmark of type 2 diabetes and metabolic syndrome. jci.org However, it's important to note that the relationship is complex. While some studies suggest enterostatin could be beneficial, others have found that insulin resistance itself might be associated with lower rates of weight gain in certain populations. jci.org Further research is needed to fully understand how enterostatin and its analogues impact the intricate interplay between insulin sensitivity, glucose homeostasis, and body weight regulation. medscape.comscispace.com
Challenges and Future Directions in Enterostatin (pig, rat) Research
Despite the promising preclinical data, the translation of enterostatin-based therapies to humans has been challenging. One human study did not find a significant effect of oral enterostatin on food intake, energy expenditure, or body weight in subjects on a high-fat diet. cambridge.org This highlights the need for further research to understand the discrepancies between animal and human studies.
Future research should focus on several key areas. Developing more potent and stable enterostatin analogues is crucial for improving their therapeutic potential. karger.com A deeper understanding of the molecular targets and signaling pathways of enterostatin, including its interaction with other gut hormones and central nervous system circuits, is necessary. lu.sephysiology.orgnih.gov Furthermore, identifying the factors that contribute to enterostatin resistance in obesity-prone individuals will be critical for developing personalized therapeutic strategies. The exploration of peptidomimetics and novel drug delivery systems may also help overcome the limitations of natural peptides. frontiersin.org
Discrepancies Between Animal and Human Study Outcomes
In stark contrast, human trials have failed to replicate these promising results consistently. cambridge.orgcambridge.org Studies involving the administration of enterostatin to human participants have generally not found significant effects on food intake, appetite, body weight, or energy expenditure. cambridge.orgcambridge.orgcambridge.org For instance, a randomized, placebo-controlled trial found that oral administration of enterostatin to subjects with a preference for high-fat diets did not alter their energy intake, macronutrient composition, or body weight compared to a placebo. cambridge.orgcambridge.org Similarly, an earlier trial using intravenous administration also reported no effect on food intake in human subjects. cambridge.org
Several factors may contribute to these conflicting outcomes. One critical aspect is the difference in the amino acid sequence of enterostatin between species. In pigs and rats, the sequence is Val-Pro-Asp-Pro-Arg (VPDPR), whereas in humans, it is Ala-Pro-Gly-Pro-Arg (APGPR). qyaobio.comwikipedia.org This structural variation could influence receptor binding affinity and biological activity in humans. Furthermore, it has been hypothesized that a state of "enterostatin resistance" may exist in humans with obesity, potentially impairing the peptide's effectiveness. wikipedia.org Another key variable is the dietary context; in rats, a period of adaptation to a high-fat diet is a prerequisite for enterostatin to exert its inhibitory effects on feeding. lu.sephysiology.org This crucial condition may not have been adequately met in human study protocols, potentially masking the peptide's true physiological role.
Table 1: Comparative Effects of Enterostatin in Animal vs. Human Studies
| Feature | Animal Studies (Pig, Rat) | Human Studies |
| Effect on Fat Intake | Selective and significant reduction. researchgate.netcambridge.org | No significant effect observed. cambridge.orgcambridge.org |
| Effect on Body Weight | Chronic administration leads to weight loss and reduced body fat. researchgate.netnih.gov | No significant effect on body weight. cambridge.org |
| Effect on Energy Expenditure | Increases thermogenesis and energy expenditure. researchgate.netnih.gov | No significant change observed. cambridge.orgcambridge.org |
| Primary Active Sequence | VPDPR (Val-Pro-Asp-Pro-Arg). qyaobio.com | APGPR (Ala-Pro-Gly-Pro-Arg). wikipedia.org |
| Key Condition for Efficacy | Adaptation to a high-fat diet is required. physiology.org | Not established as a prerequisite. |
Elucidation of Novel Receptors and Downstream Signaling Pathways
The biological actions of enterostatin are initiated through its interaction with specific receptors and the subsequent activation of complex downstream signaling cascades. Research has identified the β-subunit of the mitochondrial F1F0-ATPase, when located on the plasma membrane, as a key receptor for enterostatin. researchgate.netlu.senih.gov The binding of enterostatin to this receptor is thought to modulate cellular energy homeostasis, potentially by reducing ATP levels, which in turn could activate metabolic sensors. psu.edu
The signaling pathways for enterostatin are multifaceted, involving both peripheral and central nervous system components. wikipedia.orgpsu.edu
Peripheral Signaling: In the gastrointestinal tract, enterostatin initiates an afferent signal that is transmitted to the brain primarily via the vagus nerve. wikipedia.orglu.sepsu.edu This pathway is crucial for the initial satiety response following fat ingestion.
Central Signaling: Within the brain, enterostatin acts on specific regions, most notably the amygdala and the paraventricular nucleus (PVN) of the hypothalamus, to suppress food intake. lu.sepsu.eduphysiology.org
The downstream effects of enterostatin are mediated by the modulation of several key neurotransmitter and hormonal systems:
Cholecystokinin (B1591339) (CCK) System: The action of enterostatin is critically dependent on the presence of functional CCK-A receptors. wikipedia.orgpsu.edumotifbiotech.com Animal models, such as OLETF rats which lack the CCK-A receptor, are unresponsive to the anorectic effects of enterostatin, indicating a necessary interaction or permissive role of the CCK pathway. wikipedia.orglu.se
Serotonergic System: Central pathways activated by enterostatin involve the release of serotonin (B10506) (5-HT). researchgate.net Specifically, the 5-HT1B receptor subtype has been shown to be a critical mediator of enterostatin's inhibitory effect on feeding. nih.gov Studies in rats have demonstrated that blocking 5-HT1B receptors can attenuate the reduction in food intake induced by enterostatin. nih.gov
Opioid System: Enterostatin appears to counteract the reward-driven aspects of fat consumption by inhibiting opioid pathways. researchgate.net It has been shown to possess anti-opioid properties, particularly against μ-opioid receptor agonists. tandfonline.com
Metabolic Signaling: At a cellular level, enterostatin has been found to activate AMP-activated protein kinase (AMPK) in muscle cells. nih.gov The activation of AMPK stimulates the oxidation of fatty acids, providing a direct link between enterostatin signaling and increased fat metabolism. nih.gov
Table 2: Key Receptors and Signaling Mediators for Enterostatin (pig, rat)
| Component | Role in Enterostatin Signaling | Supporting Evidence |
| F1F0-ATPase (β-subunit) | Identified as a primary cell-surface receptor. researchgate.netnih.gov | Binding studies have demonstrated a direct interaction. lu.se |
| Afferent Vagus Nerve | Transmits peripheral satiety signals from the gut to the brain. wikipedia.orgpsu.edu | Vagal integrity is necessary for peripheral enterostatin effects. lu.se |
| CCK-A Receptor | Essential for mediating the anorectic effects of enterostatin. wikipedia.orgmotifbiotech.com | Rats lacking CCK-A receptors are unresponsive to enterostatin. lu.se |
| 5-HT1B Receptor | Central receptor subtype that modulates the feeding inhibitory response. nih.gov | Antagonists to this receptor block enterostatin's effects. nih.gov |
| AMP-activated protein kinase (AMPK) | Intracellular enzyme activated by enterostatin to increase fat oxidation. nih.gov | Studies in human myocytes show dose-dependent activation. nih.gov |
Comprehensive Evaluation of Long-Term Physiological Effects
Chronic administration of enterostatin in animal models has been shown to induce a range of significant long-term physiological changes, extending beyond the acute reduction of food intake. researchgate.netnih.gov These effects highlight its potential role in the sustained regulation of energy balance and body weight.
One of the most prominent long-term effects is a sustained reduction in body weight and body fat. researchgate.netcambridge.orgnih.gov This weight loss appears to be more substantial than what would be predicted solely from the decrease in caloric intake, suggesting that enterostatin also influences energy expenditure. nih.gov Studies in rats have demonstrated that chronic enterostatin treatment increases energy expenditure, an effect attributed to the activation of the sympathetic nervous system. researchgate.net This sympathetic drive stimulates thermogenesis in brown adipose tissue (BAT) through the increased expression of uncoupling protein 1 (UCP1), which dissipates energy as heat. researchgate.net Furthermore, an increased expression of uncoupling protein 2 (UCP2) has been noted in the gastrointestinal tract. researchgate.net
Beyond energy balance, long-term enterostatin exposure impacts endocrine and metabolic parameters. Chronic intracerebroventricular infusion in rats resulted in significantly lower serum insulin levels compared to controls. nih.gov This suggests an influence on glucose homeostasis and insulin sensitivity. Concurrently, these studies have observed a significant elevation in circulating corticosterone (B1669441) levels, indicating a stimulation of the hypothalamic-pituitary-adrenal (HPA) axis. nih.govmedchemexpress.com Other reported metabolic effects from long-term treatment include a reduction in serum cholesterol levels. researchgate.net
Development of Enterostatin (pig, rat) Analogues and Mimetics for Clinical Application
The therapeutic potential of enterostatin, strongly supported by robust findings in pig and rat models, has been hindered by its limited efficacy in human trials. This discrepancy has spurred research into the development of enterostatin analogues and mimetics designed to overcome these limitations and be suitable for clinical application. The primary goals of these developmental efforts are to enhance stability, improve bioavailability, and increase binding affinity and efficacy at human receptors.
Given that the native human enterostatin sequence (APGPR) differs from the pig and rat sequence (VPDPR), a key strategy involves creating analogues that modify this structure. qyaobio.comwikipedia.org By systematically altering the amino acid sequence, researchers aim to design a peptide that retains the fat-intake-inhibiting properties seen in animals but with improved activity in humans. These structural modifications could also protect the peptide from rapid degradation by proteases in the body, such as dipeptidyl peptidase-4 (DPP-4), for which enterostatin is a known substrate. portlandpress.com
The development of peptide mimetics represents another important avenue. Mimetics are small, non-peptide molecules designed to mimic the three-dimensional structure and biological activity of the native peptide. This approach offers several advantages, including potentially better oral bioavailability, longer half-life, and lower manufacturing costs compared to peptide-based drugs. The successful development of GLP-1 receptor agonists for diabetes treatment serves as a promising precedent for this strategy in metabolic regulation. oup.com Efforts in this area are supported by patents for novel formulations of enterostatin, such as non-hygroscopic compositions, which are intended to improve its stability and suitability for pharmaceutical manufacturing. google.com
Q & A
Q. How to statistically analyze Enterostatin's time-dependent hypophagic effects?
- Answer : Use repeated-measures ANOVA with post-hoc Bonferroni correction. Report cumulative food intake at 1, 2, and 4 hours. For dose-response studies, apply nonlinear regression to model U-shaped curves .
Q. What bioinformatics tools identify Enterostatin-regulated genes in obesity models?
- Answer : Perform RNA-seq or microarray analysis on hypothalamic tissue from Enterostatin-treated rodents. Focus on pathways like MAPK/ERK signaling and cholesterol transport. Validate candidates (e.g., Scamp2, Dynamin2) via siRNA knockdown .
Ethical and Reproducibility Guidelines
Q. How to ensure ethical rigor in Enterostatin studies involving animal models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
